

Application Notes and Protocols: Immunohistochemistry Staining with SJ1008066

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Compound of Interest

Compound Name: SJ1008066

Cat. No.: B15544382

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These application notes provide detailed protocols and guidelines for the use of **SJ1008066** in immunohistochemistry (IHC) applications. The information is intended for researchers, scientists, and drug development professionals to achieve reliable and reproducible staining results.

Product Information

Product Name	SJ1008066
Target	[Specify Target Protein]
Host Species	[Specify Host Species, e.g., Rabbit, Mouse]
Isotype	[Specify Isotype, e.g., IgG]
Applications	Immunohistochemistry (Paraffin-embedded)
Recommended Dilution	[Specify Recommended Dilution Range, e.g., 1:100 - 1:500]
Storage	[Specify Storage Conditions, e.g., -20°C]

Quantitative Data Summary

The following tables summarize the expected performance of **SJ1008066** under various experimental conditions. Note: This data is illustrative and should be optimized for your specific experimental setup.

Table 1: Recommended Dilutions for Different Tissue Types

Tissue Type	Recommended Starting Dilution	Expected Staining Pattern
[e.g., Human Colon Carcinoma]	[e.g., 1:200]	[e.g., Membranous and cytoplasmic]
[e.g., Mouse Brain]	[e.g., 1:500]	[e.g., Neuronal processes]
[e.g., Rat Kidney]	[e.g., 1:100]	[e.g., Tubular epithelial cells]

Table 2: Optimization of Antigen Retrieval Methods

Antigen Retrieval Method	Buffer	Incubation Time (minutes)	Staining Intensity	Background
Heat-Induced Epitope Retrieval (HIER)	Citrate Buffer (pH 6.0)	20	+++	+
Heat-Induced Epitope Retrieval (HIER)	EDTA Buffer (pH 8.0)	20	++	++
Proteolytic-Induced Epitope Retrieval (PIER)	Proteinase K	10	+	+++

Experimental Protocols

This section provides a detailed protocol for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Deparaffinization and Rehydration

- Deparaffinize slides: Immerse slides in two changes of xylene for 5 minutes each.[\[1\]](#)

- Rehydrate slides:
 - Immerse in two changes of 100% ethanol for 3 minutes each.[\[1\]](#)
 - Immerse in 95% ethanol for 2 minutes.[\[1\]](#)
 - Immerse in 80% ethanol for 1 minute.[\[1\]](#)
 - Rinse gently with running tap water for 30 seconds.
 - Place in a PBS wash bath for 30 minutes at room temperature.

II. Antigen Retrieval

Antigen retrieval is a critical step to unmask the antigenic epitope. The optimal method should be determined by the user.

Option A: Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer

- Prepare 10 mM sodium citrate buffer, pH 6.0.
- Immerse slides in the citrate buffer in a staining container.
- Heat the container at 95-100°C for 10-30 minutes.
- Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

Option B: Heat-Induced Epitope Retrieval (HIER) with EDTA Buffer

- Prepare 1 mM EDTA buffer, pH 8.0.
- Immerse slides in the EDTA buffer in a slide container.
- Heat in a steamer for 30 minutes.
- Cool for 30 minutes in the same buffer.

III. Staining Procedure

- **Block Endogenous Peroxidase:** If using an HRP-conjugated secondary antibody, incubate sections in 3% H₂O₂ in methanol for 15-40 minutes at room temperature to block endogenous peroxidase activity. Wash 2x5 minutes in PBS.
- **Blocking:** Apply a blocking buffer (e.g., 5% fetal horse serum in PBS) and incubate for 1 hour at room temperature in a humidified chamber.
- **Primary Antibody Incubation:** Drain the blocking buffer and apply the primary antibody (**SJ1008066**) diluted in the antibody dilution buffer. Incubate for 1.5 hours at room temperature or overnight at 4°C in a humidified chamber.
- **Wash:** Wash slides 3 times for 3 minutes each in PBS.
- **Secondary Antibody Incubation:** Apply an appropriate biotinylated or enzyme-labeled secondary antibody and incubate for 30 minutes at room temperature in a humidified chamber.
- **Wash:** Wash slides 3 times for 3 minutes each in PBS.
- **Detection:**
 - If using an enzyme-conjugated system, apply the detection reagent (e.g., HRP-streptavidin) and incubate for 30 minutes at room temperature.
 - Wash slides 3 times for 3 minutes each in PBS.
 - Apply the chromogen substrate solution (e.g., DAB) and incubate until the desired color intensity develops. Monitor the reaction under a microscope.
 - Stop the reaction by immersing the slides in distilled water.

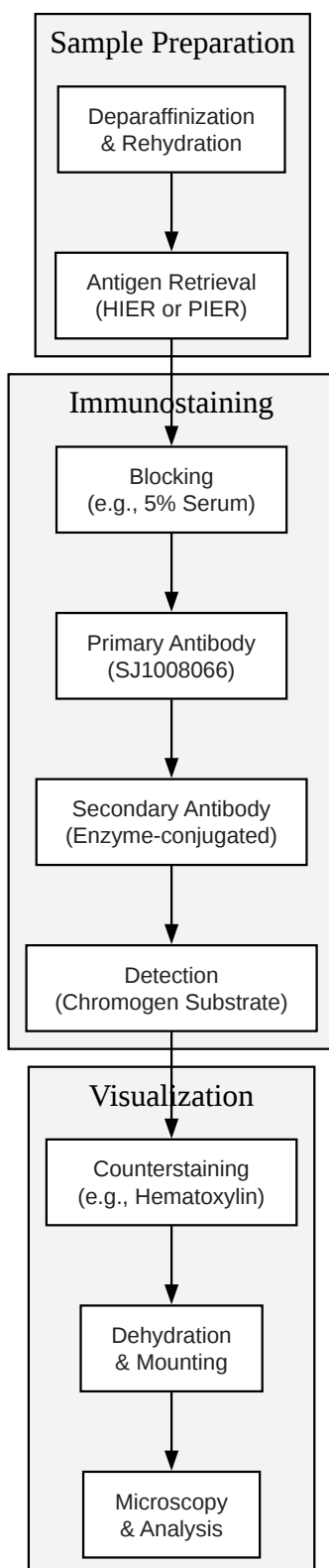
IV. Counterstaining and Mounting

- **Counterstain:** Immerse slides in a counterstain such as Mayer's hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.
- **Wash:** Rinse the slides in running tap water for 5-10 minutes.

- Dehydration:
 - Immerse in 95% ethanol for 5 minutes.
 - Immerse in two changes of 100% ethanol for 5 minutes each.
- Clearing: Immerse in two changes of xylene for 5 minutes each.
- Mounting: Apply a drop of mounting medium and place a coverslip over the tissue section.
Allow to dry overnight.

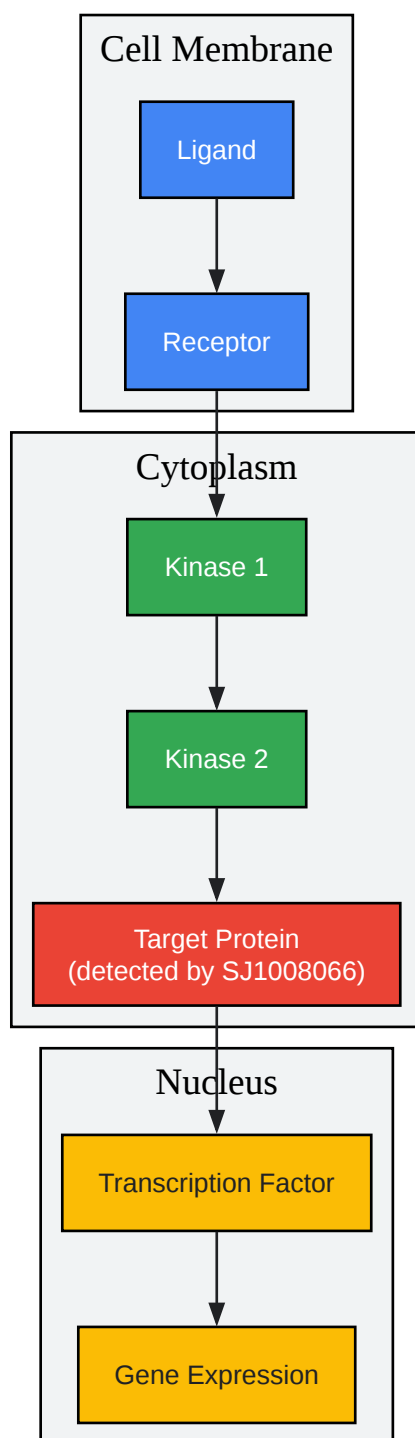
Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using **SJ1008066**.



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Caption: Immunohistochemistry Experimental Workflow.



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Caption: Hypothetical Signaling Pathway.

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References

- 1. labpages2.moffitt.org [labpages2.moffitt.org]
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